molecular formula C18H19N3O2 B7058070 1-N-cyclopropyl-1-N'-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide

1-N-cyclopropyl-1-N'-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide

Cat. No.: B7058070
M. Wt: 309.4 g/mol
InChI Key: ZMMOMYCHXRJXIP-UHFFFAOYSA-N
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Description

1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide is a complex organic compound that features a cyclopropyl group, an isoquinoline moiety, and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of isoquinoline derivatives, which can be synthesized using methods such as the Pomeranz-Fritsch reaction, involving aromatic aldehydes and aminoacetals under acidic conditions . The cyclobutane ring can be introduced through cycloaddition reactions, utilizing alkoxy-activated cyclobutane-1,1-dicarboxylates . The final step involves coupling the cyclopropyl group to the isoquinoline-cyclobutane intermediate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide is unique due to its combination of a cyclopropyl group, an isoquinoline moiety, and a cyclobutane ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-N-cyclopropyl-1-N'-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-16(20-13-5-6-13)18(8-2-9-18)17(23)21-15-4-1-3-12-11-19-10-7-14(12)15/h1,3-4,7,10-11,13H,2,5-6,8-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMOMYCHXRJXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2CC2)C(=O)NC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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